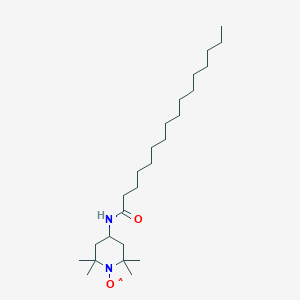
4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl is an organosulfur compound extensively studied for its role as a free radical scavenger and antioxidant . This compound is known for its ability to neutralize free radicals, thereby preventing cellular and tissue damage caused by oxidative stress .
科学的研究の応用
4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl has a wide range of applications in scientific research:
Chemistry: Used as a spin label in electron spin resonance (ESR) studies to investigate molecular interactions.
Biology: Employed in studies of oxidative stress and inflammation.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative damage.
Industry: Utilized in the development of antioxidants for various industrial applications.
作用機序
Target of Action
The primary target of 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl is free radicals within the body . Free radicals are unstable atoms that can damage cells, causing illness and aging. They play a significant role in oxidative stress, inflammation, and cell death .
Mode of Action
This compound acts as a free radical scavenger . It interacts with free radicals by donating an electron to them, a process known as "reduction" . This neutralizes the free radicals and prevents them from causing damage to cells and tissues .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to oxidative stress and inflammation. By neutralizing free radicals, it reduces oxidative stress and inflammation, thereby protecting cells and tissues .
Pharmacokinetics
It is known that the compound is soluble in all organic solvents and insoluble in water , which may influence its bioavailability and distribution within the body.
Result of Action
The result of the action of this compound is the reduction of oxidative stress and inflammation within the body . This can protect cells and tissues from damage, potentially preventing or mitigating various diseases and conditions associated with oxidative stress and inflammation.
Safety and Hazards
生化学分析
Biochemical Properties
The primary function of 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl is as a free radical scavenger, effectively neutralizing and preventing damage caused by free radicals to cells and tissues .
Cellular Effects
This compound acts as an antioxidant, shielding cells and tissues from oxidative damage inflicted by free radicals . Its application in scientific research encompasses the investigation of oxidative stress, inflammation, and cell death .
Molecular Mechanism
The molecular mechanism of this compound involves the donation of an electron to the free radical, effectively neutralizing it .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl typically involves the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl with palmitoyl chloride in the presence of a base . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
化学反応の分析
Types of Reactions
4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl undergoes several types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in various organic reactions.
Reduction: The compound can be reduced to its corresponding hydroxylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include tert-butyl hypochlorite and diiodine.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Conditions typically involve the use of bases like sodium hydroxide.
Major Products
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical with similar antioxidant properties.
4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl: Another nitroxide radical used in spin labeling and ESR studies.
Uniqueness
4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl is unique due to its long palmitoyl chain, which enhances its lipophilicity and membrane-binding properties . This makes it particularly useful in studies involving lipid membranes and cellular interactions .
特性
InChI |
InChI=1S/C25H49N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(28)26-22-20-24(2,3)27(29)25(4,5)21-22/h22H,6-21H2,1-5H3,(H,26,28) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYKZGOJSXDSAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
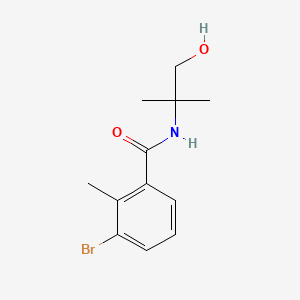
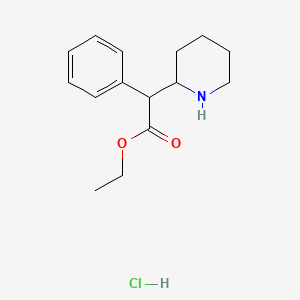
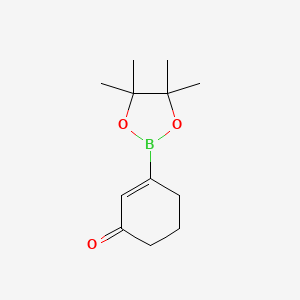
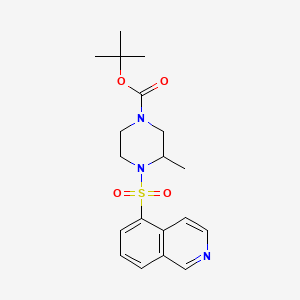
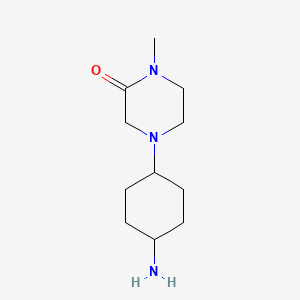
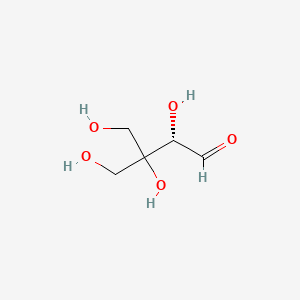
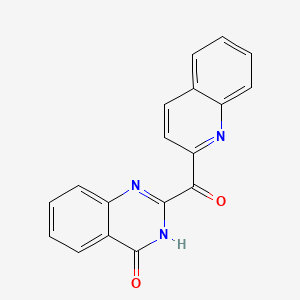
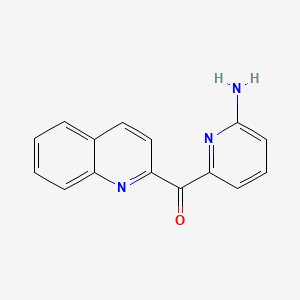

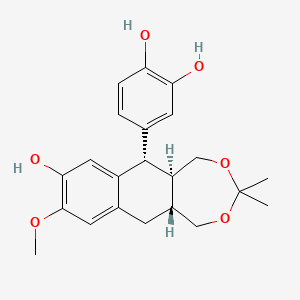

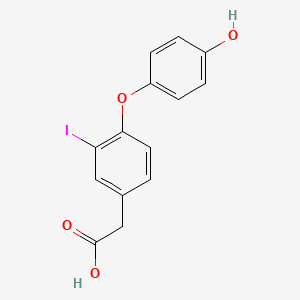
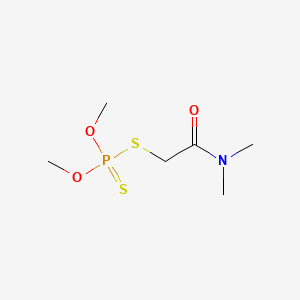
![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B565954.png)
